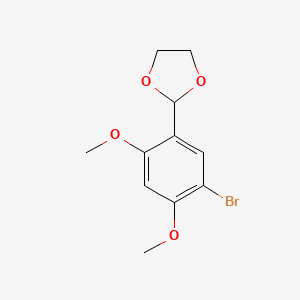

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Vue d'ensemble

Description

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene typically involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the dioxolane ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include aldehydes, carboxylic acids, and quinones.

Reduction Reactions: Products include dehalogenated phenyl derivatives and reduced dioxolane rings.

Applications De Recherche Scientifique

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various organic molecules. Its structure allows for multiple substitution reactions, making it a versatile building block for more complex compounds. The presence of both bromo and methoxy functional groups facilitates nucleophilic substitution reactions, which are essential in the formation of new carbon-carbon bonds.

Reactivity

The bromine atom is a good leaving group, enabling electrophilic aromatic substitution reactions. The methoxy groups can also participate in further transformations, such as demethylation or oxidation, providing pathways to synthesize derivatives with varied functionalities.

Medicinal Chemistry

Potential Pharmacological Applications

Research indicates that compounds similar to 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene exhibit biological activity that may be beneficial in pharmaceutical applications. The methoxy groups are known to enhance lipophilicity and bioavailability, which are critical factors in drug design.

Case Studies

Several studies have explored the biological activities of methoxy-substituted benzene derivatives. For instance, compounds with similar structural motifs have shown anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or cross-linking agent in the synthesis of polymers. Its dioxolane moiety can participate in ring-opening polymerization reactions, leading to the formation of polyethers or polyesters with desirable mechanical properties.

Nanomaterials

Research into nanocomposites has indicated that incorporating such organic compounds can enhance the properties of materials at the nanoscale. The unique electronic properties conferred by the bromine and methoxy groups may lead to advancements in electronic materials or sensors.

Mécanisme D'action

The mechanism of action of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2,4-dimethoxyphenylboronic acid

- 1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one

- 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-benzothiazole

Uniqueness

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene is unique due to its dioxolane ring, which imparts distinct chemical and biological properties

Activité Biologique

1-Bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of this compound is . The compound features a bromine atom, two methoxy groups, and a dioxolane ring attached to a benzene structure.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Several studies have investigated the anticancer potential of methoxy-substituted benzene derivatives. For example:

- A study published in Cancer Letters indicated that methoxy groups can enhance the cytotoxic effects of benzene derivatives on cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Another investigation demonstrated that compounds with dioxolane rings exhibit selective toxicity towards cancer cells while sparing normal cells .

These findings suggest that this compound may also exhibit anticancer properties, warranting further investigation.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of phenolic compounds in protecting neuronal cells from oxidative stress. Methoxy-substituted phenols have been shown to scavenge free radicals effectively. A study indicated that similar compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various methoxy-substituted phenols against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple methoxy groups displayed enhanced activity compared to their mono-substituted counterparts.

Study 2: Cytotoxicity Evaluation in Cancer Cells

In vitro studies assessed the cytotoxic effects of several dimethoxybenzene derivatives on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at certain concentrations, suggesting potential therapeutic applications for related compounds.

Propriétés

IUPAC Name |

2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFSFMCMNCRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2OCCO2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583038 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552845-84-8 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.